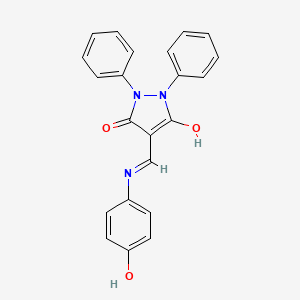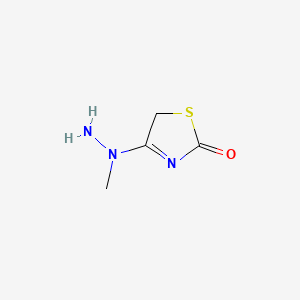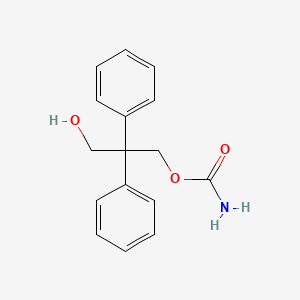![molecular formula C11H14O3 B14692008 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one CAS No. 31769-46-7](/img/structure/B14692008.png)
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C11H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyethoxy group attached to a phenyl ring, which is further connected to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as potassium carbonate, and optimized reaction conditions ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymerization reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the manufacture of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one varies depending on its application. As a photoinitiator, it absorbs light and undergoes homolytic cleavage to generate free radicals, which initiate polymerization reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has an additional methyl group, which can influence its reactivity and applications.
4-(2-Hydroxyethoxy)phenyl 2-hydroxy-2-propyl ketone: The presence of a propyl ketone group differentiates it from this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of applications.
Properties
CAS No. |
31769-46-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-2-11(13)9-3-5-10(6-4-9)14-8-7-12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
XYOJIVCLIYUBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


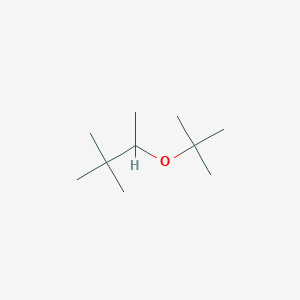
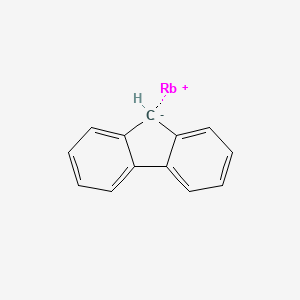
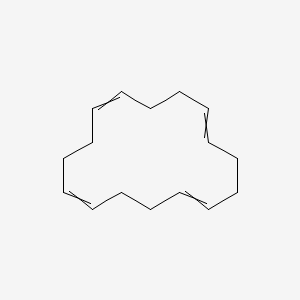
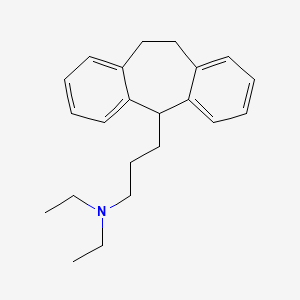
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
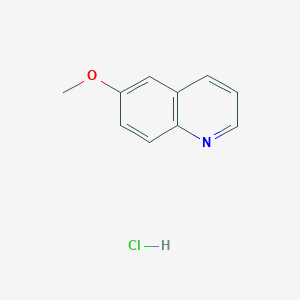
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
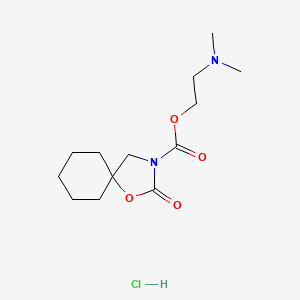
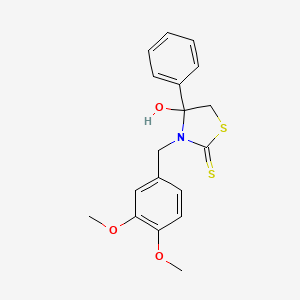
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
